MMP-2 and MMP-13 Potency: Sub-Nanomolar IC50 Values with >100,000-Fold Selectivity Over MMP-1
SD-2590 hydrochloride exhibits IC50 values of <0.1 nM against both MMP-2 and MMP-13 in recombinant enzyme assays, with MMP-9 inhibition at 0.18 nM and MMP-8 at 1.7 nM [1]. In contrast, the MMP-13-selective inhibitor WAY-170523 has an IC50 of 17 nM against MMP-13—at least 170-fold less potent than SD-2590's <0.1 nM potency against the same target—and lacks any reported activity against MMP-2 [2]. The earlier MMP-13 inhibitor CL-82198 has an IC50 of 10,000 nM (10 µM) against MMP-13, representing a >100,000-fold difference in potency compared to SD-2590 . SD-2590 also demonstrates >100,000-fold selectivity for MMP-2 and MMP-13 over MMP-1 (IC50 >10,000 nM) and 70,000-fold selectivity over MMP-7 (IC50 7,000 nM) [1].
| Evidence Dimension | Enzyme inhibition potency (IC50) and selectivity ratio |
|---|---|
| Target Compound Data | MMP-2: <0.1 nM; MMP-13: <0.1 nM; MMP-9: 0.18 nM; MMP-8: 1.7 nM; MMP-1: >10,000 nM; MMP-7: 7,000 nM |
| Comparator Or Baseline | WAY-170523: MMP-13 IC50 = 17 nM; CL-82198: MMP-13 IC50 = 10,000 nM; Broad-spectrum inhibitors typically show MMP-1 IC50 <100 nM |
| Quantified Difference | SD-2590 MMP-13 potency >170-fold greater than WAY-170523; >100,000-fold greater than CL-82198; MMP-1 selectivity ratio >100,000-fold |
| Conditions | Recombinant human MMP catalytic domain enzyme assays; fluorogenic substrate cleavage detection |
Why This Matters
Sub-nanomolar potency combined with extreme selectivity over MMP-1 directly addresses the musculoskeletal toxicity that plagued earlier clinical MMP inhibitors, enabling in vivo dosing without joint-related adverse effects.
- [1] Becker, D.P., Barta, T.E., Bedell, L.J., Boehm, T.L., et al. Orally active MMP-1 sparing α-tetrahydropyranyl and α-piperidinyl sulfone matrix metalloproteinase (MMP) inhibitors with efficacy in cancer, arthritis, and cardiovascular disease. Journal of Medicinal Chemistry. 2010;53(18):6653-6680. View Source
- [2] Nelson, F.C., et al. Structure-based design of a novel, potent, and selective inhibitor for MMP-13 utilizing NMR spectroscopy and computer-aided molecular design. Journal of the American Chemical Society. 2000;122(40):9648-9654. View Source
